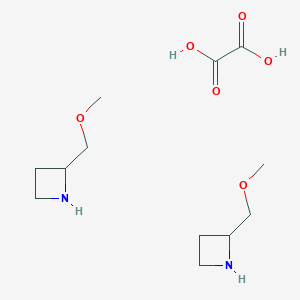

2-(Methoxymethyl)azetidine hemioxalate

Beschreibung

2-(Methoxymethyl)azetidine hemioxalate is a heterocyclic organic compound comprising a four-membered azetidine ring substituted with a methoxymethyl group at the 2-position. The hemioxalate salt form enhances its crystallinity and solubility, making it advantageous for pharmaceutical formulation and industrial applications . Azetidines, due to their ring strain, exhibit unique reactivity compared to larger cyclic amines like pyrrolidines or piperidines. The methoxymethyl substituent introduces ether functionality, which can influence metabolic stability and binding affinity in biological systems.

Eigenschaften

IUPAC Name |

2-(methoxymethyl)azetidine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO.C2H2O4/c2*1-7-4-5-2-3-6-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXZLPKIIUXDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1.COCC1CCN1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Azetidine Derivatives: Compared to unsubstituted azetidine, the methoxymethyl group in 2-(Methoxymethyl)azetidine hemioxalate increases steric bulk and polarity. This substitution likely improves solubility but may reduce membrane permeability compared to non-polar analogs. In contrast, 2-aminobenzamides (e.g., ) feature aromatic rings and amide groups, offering distinct electronic properties for glycosylation or receptor binding .

- Heterocyclic Amines: Pyrrolidine (5-membered) and piperidine (6-membered) analogs lack the ring strain of azetidine, resulting in lower reactivity.

Physicochemical Properties

Market and Industrial Position

In contrast, 2-aminobenzamides and indole derivatives are well-established in drug discovery, supported by extensive data on glycosylation engineering () and cardiovascular applications (). Challenges for this compound include scalability and patent landscape competition, whereas opportunities lie in leveraging its unique ring strain for novel therapeutics .

Research Findings and Challenges

- Synthetic Feasibility : The hemioxalate salt improves synthetic yield and stability compared to freebase azetidines, though scalability requires optimization .

- Biological Data Gap : Unlike indole derivatives (), robust pharmacological data for this compound are scarce, necessitating targeted studies on receptor affinity and toxicity.

- Market Barriers: Competition from established heterocycles (e.g., pyrrolidines) and regulatory hurdles are noted in market analyses ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.